molecular formula C13H21O4- B14285436 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate CAS No. 138751-95-8

3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate

Cat. No.: B14285436
CAS No.: 138751-95-8
M. Wt: 241.30 g/mol
InChI Key: IUYQKBMQLMCLBS-UHFFFAOYSA-M
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Description

3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is an organic compound with the molecular formula C13H21O4. It is also known by its IUPAC name, 3-(Isopropoxycarbonyl)-4-nonenoate . This compound is characterized by the presence of an ester functional group and a double bond within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate typically involves esterification reactions. One common method is the reaction between 4-nonenoic acid and isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of 4-nonenoic acid and isopropanol. The molecular targets and pathways involved in this process include the active sites of esterase enzymes, which facilitate the cleavage of the ester bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is unique due to its specific ester linkage and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs. The isopropoxy group provides steric hindrance, affecting the compound’s reactivity in substitution reactions .

Properties

CAS No.

138751-95-8

Molecular Formula

C13H21O4-

Molecular Weight

241.30 g/mol

IUPAC Name

3-propan-2-yloxycarbonylnon-4-enoate

InChI

InChI=1S/C13H22O4/c1-4-5-6-7-8-11(9-12(14)15)13(16)17-10(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,14,15)/p-1

InChI Key

IUYQKBMQLMCLBS-UHFFFAOYSA-M

Canonical SMILES

CCCCC=CC(CC(=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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